molecular formula C31H33N3O6 B11046854 N,N'-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide

N,N'-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B11046854
M. Wt: 543.6 g/mol
InChI Key: IPNOEJKGVICOJE-UHFFFAOYSA-N
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Description

N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(3-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(3-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the cyclohexanedicarboxamide core, followed by the introduction of the hydroxy, methyl, and nitrophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(3-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its functional groups.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, the nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other cyclohexanedicarboxamides with different substituents. The uniqueness of N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(3-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds might include derivatives with variations in the positions or types of substituents on the aromatic rings or the cyclohexane core.

Properties

Molecular Formula

C31H33N3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-N,3-N-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C31H33N3O6/c1-17-9-11-23(19(3)13-17)32-29(36)27-25(35)16-31(5,38)28(26(27)21-7-6-8-22(15-21)34(39)40)30(37)33-24-12-10-18(2)14-20(24)4/h6-15,26-28,38H,16H2,1-5H3,(H,32,36)(H,33,37)

InChI Key

IPNOEJKGVICOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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